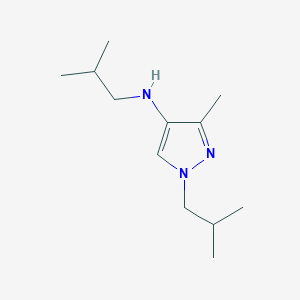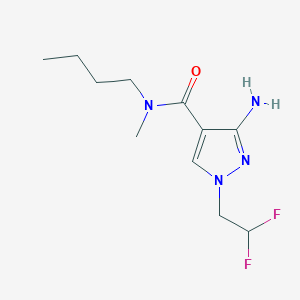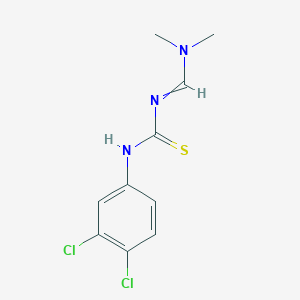![molecular formula C12H24N4 B11738932 [3-(dimethylamino)propyl][(1-propyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11738932.png)
[3-(dimethylamino)propyl][(1-propyl-1H-pyrazol-4-yl)methyl]amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[3-(dimethylamino)propyl][(1-propyl-1H-pyrazol-4-yl)methyl]amine: is a compound that features both a dimethylamino group and a pyrazole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [3-(dimethylamino)propyl][(1-propyl-1H-pyrazol-4-yl)methyl]amine typically involves the reaction of 1-propyl-1H-pyrazole with 3-(dimethylamino)propylamine. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require a catalyst to proceed efficiently. The reaction conditions, including temperature and time, can vary depending on the desired yield and purity of the product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to ensure the high purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
[3-(dimethylamino)propyl][(1-propyl-1H-pyrazol-4-yl)methyl]amine: can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylamino group or the pyrazole ring can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous conditions.
Substitution: Various nucleophiles such as halides, amines, or alcohols; reaction conditions depend on the specific nucleophile and desired product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides or hydroxylated derivatives, while reduction may produce amines or alcohols. Substitution reactions can result in a wide range of derivatives with different functional groups attached to the pyrazole ring or the dimethylamino group.
Aplicaciones Científicas De Investigación
[3-(dimethylamino)propyl][(1-propyl-1H-pyrazol-4-yl)methyl]amine: has several scientific research applications, including:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceutical agents, particularly those targeting neurological or inflammatory conditions.
Materials Science: It can be incorporated into polymers or other materials to impart specific properties, such as increased thermal stability or conductivity.
Biological Research: The compound can be used as a probe or ligand in studies involving enzyme activity, receptor binding, or cellular signaling pathways.
Industrial Applications: It may be used in the production of specialty chemicals, catalysts, or other industrial products.
Mecanismo De Acción
The mechanism of action of [3-(dimethylamino)propyl][(1-propyl-1H-pyrazol-4-yl)methyl]amine depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes, receptors, or ion channels. The dimethylamino group and pyrazole ring can participate in hydrogen bonding, hydrophobic interactions, or electrostatic interactions with these targets, modulating their activity and leading to therapeutic effects.
Comparación Con Compuestos Similares
[3-(dimethylamino)propyl][(1-propyl-1H-pyrazol-4-yl)methyl]amine: can be compared with other similar compounds, such as:
1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride: This compound is also used in various chemical reactions and has similar functional groups.
Pyrazole derivatives: Compounds containing the pyrazole ring, such as 1H-pyrazole-4-carboxylic acid, share structural similarities and may have comparable reactivity and applications.
The uniqueness of This compound lies in its specific combination of functional groups, which can impart distinct chemical and biological properties, making it valuable for targeted applications in research and industry.
Propiedades
Fórmula molecular |
C12H24N4 |
|---|---|
Peso molecular |
224.35 g/mol |
Nombre IUPAC |
N',N'-dimethyl-N-[(1-propylpyrazol-4-yl)methyl]propane-1,3-diamine |
InChI |
InChI=1S/C12H24N4/c1-4-7-16-11-12(10-14-16)9-13-6-5-8-15(2)3/h10-11,13H,4-9H2,1-3H3 |
Clave InChI |
KNUACXRSULFYBF-UHFFFAOYSA-N |
SMILES canónico |
CCCN1C=C(C=N1)CNCCCN(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[(1-ethyl-1H-pyrazol-3-yl)methyl]piperidin-4-amine](/img/structure/B11738855.png)

-1H-pyrazol-5-yl]methyl})amine](/img/structure/B11738862.png)

![2-methoxy-4-({[3-methyl-1-(2-methylpropyl)-1H-pyrazol-4-yl]amino}methyl)phenol](/img/structure/B11738870.png)
![(3-methoxypropyl)[(1-methyl-1H-pyrazol-5-yl)methyl]amine](/img/structure/B11738876.png)

![N-[(1-ethyl-5-fluoro-1H-pyrazol-4-yl)methyl]-1-methyl-1H-pyrazol-4-amine](/img/structure/B11738890.png)
![1-ethyl-N-[(1-ethyl-5-fluoro-3-methyl-1H-pyrazol-4-yl)methyl]-3-methyl-1H-pyrazol-5-amine](/img/structure/B11738897.png)
![1-(2-fluoroethyl)-5-methyl-N-[(1-propyl-1H-pyrazol-5-yl)methyl]-1H-pyrazol-4-amine](/img/structure/B11738916.png)
![1-(3,5-Dichlorophenyl)-3-[(dimethylamino)methylidene]thiourea](/img/structure/B11738918.png)

![1-(2-fluoroethyl)-4-methyl-N-[(1-methyl-1H-pyrazol-5-yl)methyl]-1H-pyrazol-5-amine](/img/structure/B11738921.png)
![[(1-ethyl-5-fluoro-1H-pyrazol-4-yl)methyl][(1-propyl-1H-pyrazol-5-yl)methyl]amine](/img/structure/B11738926.png)
